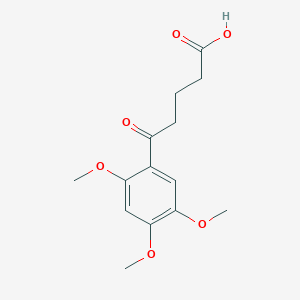
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Chemical Reactions Analysis
The molecules were prepared by the Wittig reaction, followed by a coupling reaction .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transamination
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid is involved in chemical synthesis processes. For instance, 4,5-dioxovaleric acid (DOVA) has been synthesized from related compounds, and it was shown to undergo nonenzymatic transamination to 5-aminolevulinic acid (ALA), with glycine acting as the amino donor. This transamination process is inhibited by Tris and stimulated by high pH, indicating specific conditions under which it operates (Beale, Gold, & Granick, 1979).
Metabolism and Systemic Energy Regulation
Compounds structurally related to 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid are implicated in systemic metabolism regulation. For example, 3-methyl-2-oxovaleric acid, a small molecule metabokine, is secreted by browning adipocytes and influences systemic energy expenditure and adiposity. These metabolites are associated with metabolic activities in brown and beige adipose tissues (Whitehead et al., 2021).
Structure-Activity Relationship in Medicinal Chemistry
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid derivatives are studied for their structure-activity relationships in medicinal chemistry. For instance, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) derivatives are investigated for their potential as pro-inflammatory mediators, providing insights into their interaction with specific receptors (Ye et al., 2017).
Role in Chlorophyll Biosynthesis
The role of 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid in chlorophyll biosynthesis has been explored, particularly in relation to green algae. It has been debated whether 4,5-dioxovaleric acid is an intermediate in this biosynthetic pathway (Meisch, Reinle, & Wolf, 1985).
Photodynamic Therapy
This compound has been investigated in the context of photodynamic therapy. For example, 5-aminolevulinic acid (a derivative) has been used for the treatment of nasopharyngeal carcinoma, demonstrating the potential for these compounds in medical applications (Betz et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMMMMAONUPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645485 |
Source


|
| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
92865-60-6 |
Source


|
| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

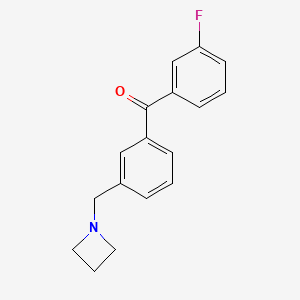
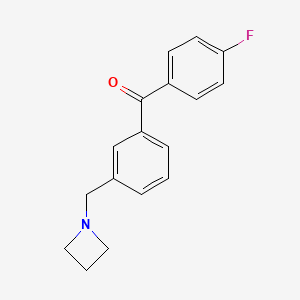
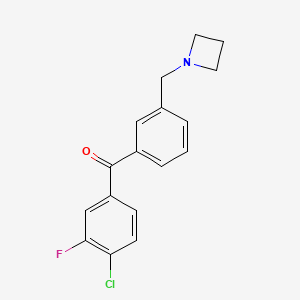
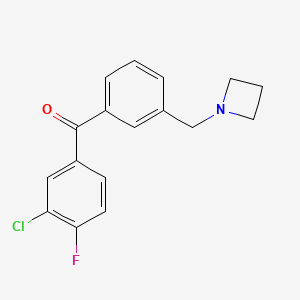
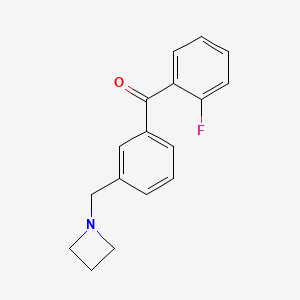
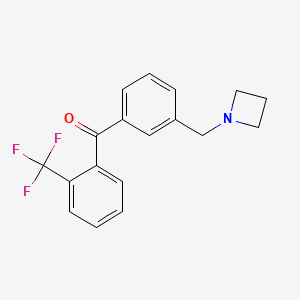
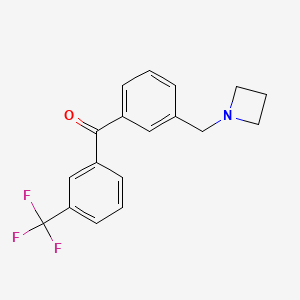

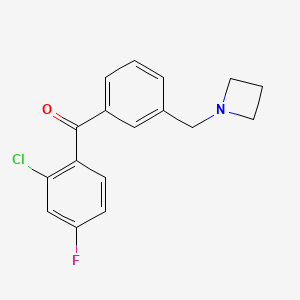
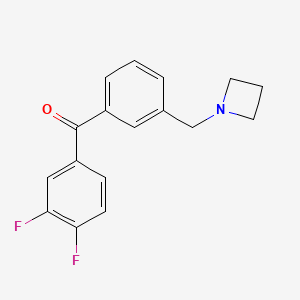
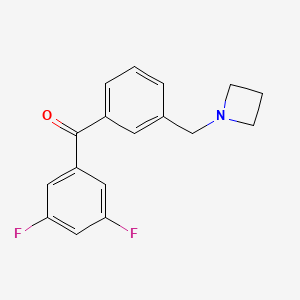
![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)